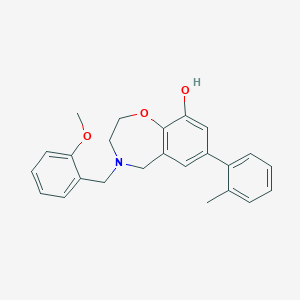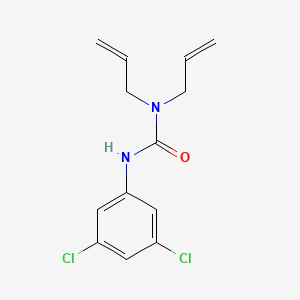![molecular formula C19H22N4OS B5369024 5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5369024.png)
5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential application in various fields, including medicine, agriculture, and environmental science. Additionally, we will list future directions for further research.
Wirkmechanismus
The mechanism of action of 5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole varies depending on its application. In medicine, this compound induces apoptosis and cell cycle arrest in cancer cells by inhibiting the activity of cyclin-dependent kinases. Additionally, it inhibits the aggregation of amyloid-beta peptides in the brain by binding to them and preventing their interaction with other peptides.
In agriculture, this compound acts as an insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects.
In water treatment, this compound adsorbs heavy metals from contaminated water by binding to them through its thiol group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on its application. In medicine, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. Additionally, it has been shown to inhibit the aggregation of amyloid-beta peptides in the brain, which can prevent the formation of plaques that are associated with Alzheimer's disease.
In agriculture, this compound has been shown to have insecticidal properties against various pests. However, it can also have toxic effects on non-target organisms, including beneficial insects and mammals.
In water treatment, this compound can remove heavy metals from contaminated water. However, it can also have adverse effects on aquatic organisms if not properly removed from the water.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole in lab experiments include its ease of synthesis, low cost, and potential application in various fields. Additionally, this compound has been shown to have promising results in scientific research.
The limitations of using this compound in lab experiments include its potential toxicity to non-target organisms, which can affect the accuracy of the results. Additionally, the mechanism of action of this compound varies depending on its application, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are several future directions for further research on 5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole. In medicine, this compound can be studied for its potential application in the treatment of other diseases, including Parkinson's disease and Huntington's disease. Additionally, the mechanism of action of this compound can be further elucidated to better understand its effects on cancer cells and amyloid-beta peptides.
In agriculture, this compound can be studied for its potential application in the development of new pesticides that are less toxic to non-target organisms. Additionally, the effects of this compound on the environment can be further studied to better understand its potential impact on ecosystems.
In environmental science, this compound can be studied for its potential application in the development of new water treatment methods that are more effective and less harmful to aquatic organisms. Additionally, the adsorption properties of this compound can be further studied to better understand its potential application in the removal of other pollutants from contaminated water.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. This compound has been studied for its potential application in various fields, including medicine, agriculture, and environmental science. The synthesis method of this compound involves several steps, and its mechanism of action varies depending on its application. This compound has been shown to have biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Additionally, future directions for further research have been listed.
Synthesemethoden
The synthesis of 5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole involves several steps. The first step is the condensation of 2-amino-4-methylthiazole with 4-methoxybenzaldehyde to form 2-(4-methoxybenzylideneamino)-4-methylthiazole. This intermediate is then reacted with 1-(2-chloroethyl)piperazine to form this compound. The final product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole has been studied for its potential application in various fields. In medicine, this compound has been shown to have anticancer properties. It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, it has been studied for its potential application in the treatment of Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are responsible for the formation of plaques in the brain.
In agriculture, this compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including aphids, whiteflies, and thrips.
In environmental science, this compound has been studied for its potential application in water treatment. It has been shown to have adsorption properties, which can be used to remove heavy metals from contaminated water.
Eigenschaften
IUPAC Name |
5-[[4-(4-methoxyphenyl)-2-methylpiperazin-1-yl]methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-12-23(16-4-6-17(24-2)7-5-16)10-9-22(14)13-15-3-8-18-19(11-15)21-25-20-18/h3-8,11,14H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGMTNRXHIILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2=CC3=NSN=C3C=C2)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-(morpholin-4-ylsulfonyl)benzoic acid](/img/structure/B5368971.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)
![ethyl 3-{3-[(4-tert-butylphenoxy)methyl]-4-methoxyphenyl}-2-cyanoacrylate](/img/structure/B5369008.png)
![2-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5369016.png)
![1-[3-(2-methoxyphenyl)propanoyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5369021.png)
![4-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5369026.png)


![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-3-oxopropan-1-ol](/img/structure/B5369045.png)